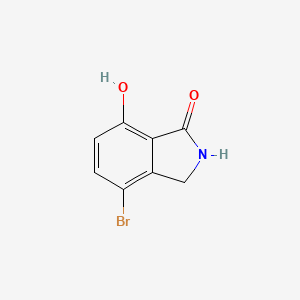

4-Bromo-7-hydroxyisoindolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

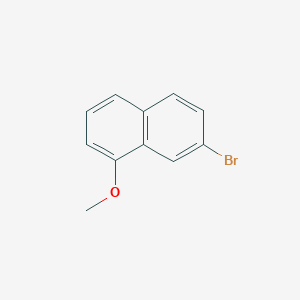

The compound 4-Bromo-7-hydroxyisoindolin-1-one is a brominated isoindolinone derivative, which is a class of compounds that have garnered interest due to their potential biological activities and their presence in various natural products. The papers provided discuss the synthesis and properties of related brominated compounds, which can offer insights into the chemistry of 4-Bromo-7-hydroxyisoindolin-1-one.

Synthesis Analysis

The synthesis of brominated isoindolinone derivatives is a topic of interest in the field of organic chemistry. Paper describes an efficient one-pot two-step sequential reaction for the synthesis of 3-hydroxyisoindolin-1-one derivatives using 2-iodobenzamide derivatives and substituted benzyl cyanides, which could be related to the synthesis of 4-Bromo-7-hydroxyisoindolin-1-one. The use of copper catalysis and the novel pathway involving carbon degradation followed by ring contraction are particularly noteworthy. Additionally, paper details the synthesis of 4-bromo-1,2-dihydroisoquinolines, which, while not isoindolinones, share the bromo-substituent and could provide insights into the reactivity of such compounds.

Molecular Structure Analysis

The molecular structure of brominated isoindolinones and related compounds is characterized by the presence of a bromine atom, which can significantly influence the chemical behavior of these molecules. The papers do not directly discuss 4-Bromo-7-hydroxyisoindolin-1-one, but the structural determination of similar compounds, such as those isolated from the red alga Rhodomela confervoides in paper , is achieved through spectroscopic methods including HRMS and 2D NMR data. These techniques are essential for elucidating the structure of brominated organic compounds.

Chemical Reactions Analysis

The chemical reactivity of brominated isoindolinones and related compounds is influenced by the presence of the bromine atom, which can act as a good leaving group or participate in electrophilic aromatic substitution reactions. Paper proposes a bromonium ylide intermediate in the synthesis of 4-bromo-1,2-dihydroisoquinolines, suggesting a potential pathway for intramolecular reactions involving brominated compounds. This could be relevant when considering the types of chemical reactions that 4-Bromo-7-hydroxyisoindolin-1-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated isoindolinones are not directly discussed in the provided papers. However, the presence of bromine is known to increase the molecular weight and can affect the compound's boiling point, solubility, and density. The hydroxy group in 4-Bromo-7-hydroxyisoindolin-1-one would contribute to its polarity and potential for hydrogen bonding, which could be inferred from the properties of similar compounds discussed in the papers, such as the brominated tyrosine derivative in paper .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Isoindoline-1,3-diones have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . They are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities . For example, they are found in a commercial drug named chlortalidone .

Colorants and Dyes

Polymer Additives

Organic Synthesis

They are used in organic synthesis . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

Photochromic Materials

Ultrasonic-assisted Synthesis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Bioactive Molecules

3-Hydroxyisoindolin-1-ones are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities . Natural products carrying 3-hydroxyisoindolin-1-one cores include entonalactam C and fumadensine . These scaffolds have also been found in a commercial drug namely chlortalidone .

Versatile Precursors

3-Hydroxyisoindolin-1-ones are versatile precursors in the synthesis of various compounds . Due to their wide range of pharmaceutical activities and synthetic applications, great attention has been devoted to develop efficient strategies to access 3-hydroxyisoindolin-1-ones .

Ultrasonic-assisted Synthesis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Bioactive Molecules

3-Hydroxyisoindolin-1-ones are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities . Natural products carrying 3-hydroxyisoindolin-1-one cores include entonalactam C and fumadensine . These scaffolds have also been found in a commercial drug namely chlortalidone .

Versatile Precursors

3-Hydroxyisoindolin-1-ones are versatile precursors in the synthesis of various compounds . Due to their wide range of pharmaceutical activities and synthetic applications, great attention has been devoted to develop efficient strategies to access 3-hydroxyisoindolin-1-ones .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-7-hydroxy-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-1-2-6(11)7-4(5)3-10-8(7)12/h1-2,11H,3H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPJPJVQBBXEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-hydroxyisoindolin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)